molecular formula C15H24N4O4 B2363488 1-(2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2155855-32-4

1-(2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B2363488
CAS RN: 2155855-32-4
M. Wt: 324.381
InChI Key: UTSQOOZVXMKDFX-UHFFFAOYSA-N
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Description

“(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid” is a chemical compound with the molecular formula C12H21NO4 . It serves as a precursor to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Synthesis Analysis

The synthesis of piperidone derivatives, such as “(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid”, has been a subject of considerable research . One method involves the use of benzotriazol-1-ol and 1,2-dichloro-ethane .


Molecular Structure Analysis

The molecular weight of “(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid” is 243.30 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Chemical Reactions Analysis

Piperidones, including “(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid”, are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)acetic acid” can be found in databases like PubChem .

Scientific Research Applications

Organic Synthesis Intermediate

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its tert-butoxycarbonyl (Boc) group is particularly useful in protecting amines during peptide synthesis . The Boc group can be removed under mild acidic conditions, making it a versatile protecting group for multi-step synthetic routes.

Medicinal Chemistry

In medicinal chemistry, this compound’s triazole ring is a common motif in drug design due to its resemblance to the peptide bond. It is often used in creating new pharmaceuticals that require enhanced metabolic stability and can act as a scaffold for building pharmacophores .

Material Science

The triazole moiety within the compound can be utilized in material science for the creation of novel polymers. These polymers can exhibit unique properties such as thermal stability, mechanical strength, and chemical resistance, which are valuable in various industrial applications .

Bioconjugation

The compound can be used in bioconjugation techniques where it can link biomolecules to other entities, such as fluorescent dyes or therapeutic agents. This is particularly useful in the development of targeted drug delivery systems and diagnostic tools .

Agricultural Chemistry

In the field of agricultural chemistry, this compound could be explored for the development of new agrochemicals. Its structural components might interact with biological targets in pests and weeds, leading to the creation of novel herbicides or insecticides .

Catalysis

The triazole ring can act as a ligand in catalytic systems, potentially improving the efficiency of various chemical reactions. This application is significant in industrial processes where catalysts are essential for the production of chemicals and materials .

properties

IUPAC Name

1-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]ethyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4/c1-15(2,3)23-14(22)19-8-5-4-6-11(19)7-9-18-10-12(13(20)21)16-17-18/h10-11H,4-9H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSQOOZVXMKDFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CCN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid

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